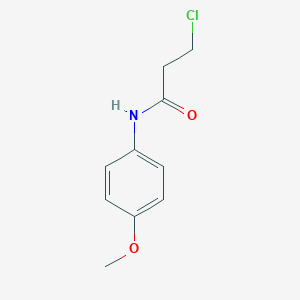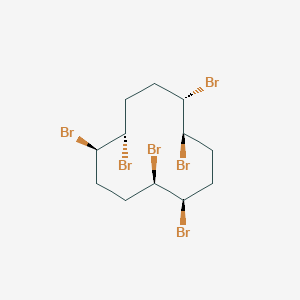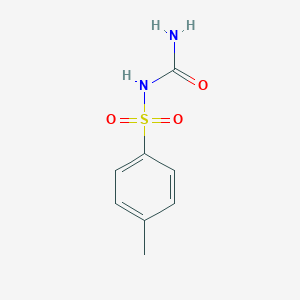
3-Chloro-n-(4-methoxyphenyl)propanamide
Descripción general
Descripción
The compound 3-Chloro-N-(4-methoxyphenyl)propanamide belongs to a class of organic compounds known for their diverse chemical and physical properties. Research into similar compounds involves synthesis methods, molecular structure analysis, and exploration of chemical and physical properties to understand their potential applications in various fields.
Synthesis Analysis
The synthesis of compounds similar to 3-Chloro-N-(4-methoxyphenyl)propanamide typically involves the reaction between specific phenylamines and acyl chlorides or other carboxylic acid derivatives. For example, the synthesis of (±)-N-(3-Chlorophenethyl)-2-(6-methoxynaphthalen-2-yl)propanamide was achieved through a reaction between 2-(3-chlorophenyl)ethan-1-amine and (±)-naproxen, showcasing a method that could be adapted for 3-Chloro-N-(4-methoxyphenyl)propanamide (Manolov et al., 2023).
Molecular Structure Analysis
Molecular structure analysis, including spectroscopic and crystallographic techniques, is crucial for characterizing compounds. For instance, the molecular structure and spectroscopic data of related compounds have been obtained using techniques like NMR, IR, UV, and X-ray crystallography, providing a comprehensive understanding of their molecular geometry, bond lengths, and angles (Durgun et al., 2016).
Aplicaciones Científicas De Investigación
Environmental Estrogens and Toxicity
Methoxychlor, a chlorinated hydrocarbon pesticide with proestrogenic activity, has been studied for its effects on fertility and development, highlighting concerns about environmental estrogens and their potential hazards to human health and the environment (A. Cummings, 1997). This research suggests that chemicals with structural similarities may warrant investigation for environmental and health impacts.
Antidepressant Treatment and Biological Markers
Research has explored the associations between plasma levels of specific metabolites and responses to antidepressant treatment, indicating that chemical compounds affecting neurotransmitter systems can provide valuable insights into treatment mechanisms and efficacy (R. Yoshimura et al., 2004). This demonstrates the relevance of chemical compounds in psychiatric research and treatment.
Chlorogenic Acid and Pharmacological Effects
Chlorogenic Acid (CGA) has been reviewed for its antioxidant, anti-inflammatory, antipyretic, and other therapeutic roles, suggesting that compounds with antioxidant properties are of significant interest for their potential health benefits and roles in treating metabolic disorders (M. Naveed et al., 2018). Research on compounds like 3-Chloro-n-(4-methoxyphenyl)propanamide could explore similar biological activities.
Anticancer and Anti-inflammatory Agents
4′-Geranyloxyferulic acid, an oxyprenylated ferulic acid derivative, has been highlighted for its anti-inflammatory and anti-tumor properties, illustrating the interest in compounds with specific chemical modifications for targeted therapeutic applications (F. Epifano et al., 2015). This underscores the potential for researching compounds with chloro and methoxy groups for their anticancer and anti-inflammatory effects.
Environmental Monitoring of Organic Pollutants
Studies on the environmental monitoring of water organic pollutants identified by EU guidelines, including phenoxy herbicides, underscore the importance of research on the environmental impact and regulation of chemical compounds (J. Sousa et al., 2018). This highlights the relevance of studying compounds like 3-Chloro-n-(4-methoxyphenyl)propanamide for their environmental behavior and potential risks.
Mecanismo De Acción
Target of Action
It is used in the synthetic preparation of antimicrobial agents , suggesting that it may interact with bacterial proteins or enzymes.
Mode of Action
The compound’s structure, which includes a chloropropionyl group and a 4-methoxyphenyl group, may allow it to interact with its targets through various types of chemical bonds .
Biochemical Pathways
Given its use in the synthesis of antimicrobial agents , it may interfere with bacterial metabolic pathways.
Result of Action
As a component in the synthesis of antimicrobial agents , it may contribute to the inhibition of bacterial growth or survival.
Safety and Hazards
Propiedades
IUPAC Name |
3-chloro-N-(4-methoxyphenyl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2/c1-14-9-4-2-8(3-5-9)12-10(13)6-7-11/h2-5H,6-7H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVNNQFDBJXKWOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40336299 | |
| Record name | 3-chloro-n-(4-methoxyphenyl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40336299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-n-(4-methoxyphenyl)propanamide | |
CAS RN |
19313-87-2 | |
| Record name | 3-chloro-n-(4-methoxyphenyl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40336299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Q & A
Q1: What is the significance of the C(=O)—N(H)—Car—Car torsion angle in the structure of 3-Chloro-N-(4-methoxyphenyl)propanamide?
A1: The abstract mentions that the C(=O)—N(H)—Car—Car torsion angle of -33.70 (18)° in 3-Chloro-N-(4-methoxyphenyl)propanamide "[1] https://www.semanticscholar.org/paper/36556170a7efd21e61b50e68ec61ce60fac1448f" indicates the absence of resonance spanning the amide and the aromatic ring. This information is crucial for understanding the compound's reactivity, potential interactions, and overall chemical behavior.
Q2: How does 3-Chloro-N-(4-methoxyphenyl)propanamide arrange itself in a solid state?
A2: The crystal structure analysis reveals that 3-Chloro-N-(4-methoxyphenyl)propanamide molecules are held together by classical N—H⋯O hydrogen bonds and C–H⋯O contacts. These interactions lead to the formation of chains that extend along the a-axis of the crystal lattice []. This understanding of the compound's solid-state arrangement can be valuable for exploring its potential applications in material science or drug design.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














